1-Bromo-2-methoxy-3-nitrobenzene
Overview
Description
1-Bromo-2-methoxy-3-nitrobenzene is an organic compound with the chemical formula C7H6BrNO3 . It appears as a colorless to pale yellow solid crystal, insoluble in water but soluble in organic solvents such as diethyl ether and dimethylformamide . This compound is widely used as an intermediate in organic synthesis, playing a crucial role in the production of drugs, dyes, pesticides, and insecticides .
Preparation Methods
The synthesis of 1-Bromo-2-methoxy-3-nitrobenzene typically involves the bromination of 3-nitroanisole. One common method includes the reaction of 3-nitroanisole with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position . Industrial production methods often involve similar processes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Bromo-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.
Nucleophilic Aromatic Substitution: The nitro group on the benzene ring makes it susceptible to nucleophilic aromatic substitution, where nucleophiles such as amines or alkoxides can replace the bromine atom.
Major products formed from these reactions include substituted benzene derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Scientific Research Applications
1-Bromo-2-methoxy-3-nitrobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-2-methoxy-3-nitrobenzene primarily involves its participation in electrophilic and nucleophilic aromatic substitution reactions. The presence of the nitro group enhances the compound’s reactivity towards nucleophiles, while the bromine atom facilitates electrophilic substitution . These reactions are crucial for the compound’s role as an intermediate in organic synthesis, enabling the formation of various substituted benzene derivatives .
Comparison with Similar Compounds
1-Bromo-2-methoxy-3-nitrobenzene can be compared with other similar compounds such as:
- 2-Bromo-6-nitrophenyl methyl ether
- 3-Bromo-2-methoxynitrobenzene
- 3-Bromo-4-methoxy-5-nitropyridine
These compounds share similar structural features but differ in the position of substituents on the benzene ring, which can significantly influence their chemical reactivity and applications. The unique combination of bromine, methoxy, and nitro groups in this compound makes it particularly valuable in organic synthesis and industrial applications .
Properties
IUPAC Name |
1-bromo-2-methoxy-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYBLVOBUIXMQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00913085 | |
Record name | 1-Bromo-2-methoxy-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00913085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98775-19-0 | |
Record name | 1-Bromo-2-methoxy-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00913085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-methoxy-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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